4-Hydroxybenzoic acid-13C

描述

The exact mass of the compound 4-Hydroxybenzoic acid-alpha-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

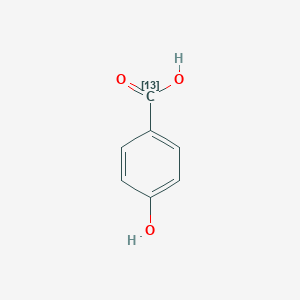

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583842 | |

| Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146672-02-8 | |

| Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146672-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 13C Labeled 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and analysis of 13C labeled 4-hydroxybenzoic acid. This stable isotope-labeled compound is a crucial tool in a variety of research fields, including metabolic studies, pharmacokinetic analysis, and environmental science. Its use as an internal standard in mass spectrometry-based quantification ensures accuracy and precision in experimental results.

Core Physicochemical Properties

13C labeled 4-hydroxybenzoic acid is available in several isotopic forms, primarily with the 13C label incorporated into the benzene ring or the carboxyl group. The choice of labeling pattern depends on the specific experimental requirements, such as tracing metabolic fates or for use as an internal standard in mass spectrometry. The key physicochemical properties of various commercially available forms are summarized below for easy comparison. Unlabeled 4-hydroxybenzoic acid is included as a reference.

Table 1: Physicochemical Properties of Unlabeled and 13C Labeled 4-Hydroxybenzoic Acid Variants

| Property | 4-Hydroxybenzoic Acid (Unlabeled) | 4-Hydroxybenzoic acid-(phenyl-13C6) | 4-Hydroxybenzoic acid-13C7 | 4-Hydroxybenzoic acid (carboxyl-13C) |

| CAS Number | 99-96-7[1][2] | 287399-29-5[3][4] | 287399-28-4[5] | 146672-02-8[6] |

| Molecular Formula | C₇H₆O₃ | ¹³C₆CH₆O₃ | ¹³C₇H₆O₃ | C₆H₆¹³CO₃ |

| Molecular Weight ( g/mol ) | 138.12[1] | 144.08[3][4] | 145.07[5] | 139.11[6] |

| Melting Point (°C) | 214.5[1][2] | 214-215[3] | 214-215[5] | Not specified |

| Boiling Point (°C) | Decomposes[2] | Not specified | Not specified | Not specified |

| Appearance | White crystalline solid[2] | Solid[3] | Solid[5] | Not specified |

| Isotopic Purity | N/A | ≥99 atom % 13C[3][4] | ≥99 atom % 13C[5] | 99%[6] |

| Chemical Purity | ≥99% | ≥98%[4] | 99% (CP)[5] | 98%[6] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, acetone[1][2]. | May dissolve in DMSO. | Not specified | Not specified |

Signaling and Metabolic Pathways

4-Hydroxybenzoic acid is a key molecule in several biological pathways. Its 13C labeled counterpart is invaluable for tracing its course and understanding the dynamics of these processes.

Ubiquinone (Coenzyme Q10) Biosynthesis

4-Hydroxybenzoic acid is a fundamental precursor in the biosynthesis of ubiquinone (Coenzyme Q10), a vital component of the electron transport chain. The pathway involves a series of enzymatic modifications to the 4-hydroxybenzoic acid molecule.

Caption: Ubiquinone biosynthesis pathway from chorismate via 4-hydroxybenzoic acid.

Quorum Sensing in Shigella sonnei

Recent research has identified 4-hydroxybenzoic acid as a signaling molecule in the quorum-sensing system of the pathogenic bacterium Shigella sonnei. This signaling pathway regulates the expression of genes related to virulence and biofilm formation.[1][2][4][6][7][8]

Caption: 4-Hydroxybenzoic acid-mediated quorum sensing in Shigella sonnei.

Experimental Protocols

The use of 13C labeled 4-hydroxybenzoic acid is central to a number of analytical and synthetic procedures. Below are detailed methodologies for its application as an internal standard, in metabolic flux analysis, and in the synthesis of labeled parabens.

Protocol 1: Quantification of 4-Hydroxybenzoic Acid in Biological Samples using Isotope Dilution LC-MS/MS

This protocol describes the use of 13C6 labeled 4-hydroxybenzoic acid as an internal standard for the accurate quantification of endogenous 4-hydroxybenzoic acid in plasma samples.

1. Materials and Reagents:

-

4-Hydroxybenzoic acid (analytical standard)

-

4-Hydroxybenzoic acid-(phenyl-13C6) (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC vials

2. Preparation of Standard and Internal Standard Stock Solutions:

-

4-Hydroxybenzoic Acid Stock (1 mg/mL): Accurately weigh 10 mg of 4-hydroxybenzoic acid and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of 4-hydroxybenzoic acid-(phenyl-13C6) and dissolve in 1 mL of methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 10 µg/mL internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex, centrifuge briefly, and transfer to an HPLC vial.

4. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 4-hydroxybenzoic acid from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions:

-

4-Hydroxybenzoic acid: m/z 137 -> 93

-

4-Hydroxybenzoic acid-(phenyl-13C6): m/z 143 -> 99

-

-

Data Analysis: Quantify the analyte by the ratio of its peak area to the peak area of the internal standard. Create a calibration curve using known concentrations of the unlabeled standard spiked into the matrix.

Experimental Workflow:

Caption: Workflow for quantification of 4-hydroxybenzoic acid using LC-MS/MS.

Protocol 2: Metabolic Flux Analysis using 13C Labeled 4-Hydroxybenzoic Acid

This protocol outlines a general approach for tracing the metabolic fate of 4-hydroxybenzoic acid in a cell culture system.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., bacteria, yeast, or mammalian cells) in a suitable growth medium.

-

At a specific growth phase (e.g., mid-log phase), replace the medium with a fresh medium containing a known concentration of 13C labeled 4-hydroxybenzoic acid (e.g., 4-hydroxybenzoic acid-(phenyl-13C6)).

-

Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to monitor the dynamics of label incorporation.

2. Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, adding cold methanol or by filtration and freezing in liquid nitrogen.

-

Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Separate the polar and nonpolar phases by centrifugation.

-

Collect the polar phase containing the metabolites of interest.

-

Dry the extracts under vacuum or nitrogen.

3. Derivatization (for GC-MS analysis):

-

Derivatize the dried metabolite extracts to increase their volatility for gas chromatography. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate at an elevated temperature (e.g., 60°C) to ensure complete derivatization.

4. Mass Spectrometry Analysis:

-

GC-MS: Analyze the derivatized samples to determine the mass isotopomer distribution of downstream metabolites.

-

LC-MS/MS: Analyze the underivatized polar extracts to identify and quantify labeled metabolites.

5. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Determine the mass isotopomer distributions for key metabolites.

-

Use metabolic flux analysis software to fit the labeling data to a metabolic model and estimate the intracellular fluxes.

Protocol 3: Synthesis of 13C Labeled Ethyl Paraben

This protocol describes the synthesis of ethyl paraben-(phenyl-13C6) from 4-hydroxybenzoic acid-(phenyl-13C6) via Fischer esterification.[9][10]

1. Materials and Reagents:

-

4-Hydroxybenzoic acid-(phenyl-13C6)

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

2. Procedure:

-

In a round-bottom flask, dissolve 100 mg of 4-hydroxybenzoic acid-(phenyl-13C6) in 5 mL of anhydrous ethanol.

-

Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 10 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 10 mL of water and 10 mL of saturated sodium bicarbonate solution to neutralize the acid.

-

Wash again with 10 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

11. Characterization:

-

Confirm the identity and purity of the synthesized ethyl paraben-(phenyl-13C6) using NMR spectroscopy and mass spectrometry.

This guide provides a foundational understanding of 13C labeled 4-hydroxybenzoic acid and its applications. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details.

References

- 1. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei (2023) | Mingfang Wang | 2 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Central Role of 4-Hydroxybenzoic Acid in Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA), a phenolic derivative of benzoic acid, occupies a critical nexus in the metabolic pathways of a wide array of organisms, from microbes to plants and humans.[1] It serves as a fundamental building block for the biosynthesis of essential molecules, including ubiquinone (Coenzyme Q10), a vital component of the electron transport chain.[2][3] Furthermore, 4-HBA is a key intermediate in the degradation of various aromatic compounds and has emerged as a significant signaling molecule in intercellular communication and a modulator of crucial signaling pathways within eukaryotic cells. This technical guide provides an in-depth exploration of the multifaceted roles of 4-hydroxybenzoic acid in metabolic pathways, offering quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes to support researchers, scientists, and drug development professionals.

Biosynthesis of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is synthesized through several distinct metabolic routes, primarily originating from the shikimate pathway.

From Chorismate

In many bacteria, the most direct route to 4-HBA is the conversion of chorismate, a key intermediate of the shikimate pathway, catalyzed by the enzyme chorismate lyase (UbiC) . This reaction releases pyruvate and forms 4-HBA, which serves as the precursor for ubiquinone biosynthesis.[4][5]

From L-Tyrosine

In some organisms, including yeast, 4-HBA can be synthesized from the amino acid L-tyrosine. This pathway involves several enzymatic steps, though not all have been fully elucidated. It is a key route for providing the benzoquinone ring of coenzyme Q.[1]

From L-Phenylalanine

In plants, 4-HBA can be synthesized from L-phenylalanine through the phenylpropanoid pathway. This involves the conversion of phenylalanine to p-coumaric acid, which is then further metabolized to 4-HBA.[6]

Degradation of 4-Hydroxybenzoic Acid

Microorganisms have evolved diverse catabolic pathways to utilize 4-HBA as a carbon and energy source. These pathways typically converge on central metabolic intermediates.

Aerobic Degradation via Protocatechuate

A common aerobic degradation pathway involves the hydroxylation of 4-HBA to protocatechuate by 4-hydroxybenzoate 3-monooxygenase .[7][8] The aromatic ring of protocatechuate is then cleaved by dioxygenases, such as protocatechuate 4,5-dioxygenase , leading to intermediates that enter the tricarboxylic acid (TCA) cycle.[9][10][11]

Anaerobic Degradation

Under anaerobic conditions, the degradation of 4-HBA often begins with its activation to 4-hydroxybenzoyl-CoA by 4-hydroxybenzoate-CoA ligase .[12][13] Subsequent steps involve reductive dehydroxylation and ring cleavage, ultimately feeding into central carbon metabolism.

4-Hydroxybenzoic Acid as a Precursor for Ubiquinone (Coenzyme Q10)

One of the most vital roles of 4-HBA is serving as the aromatic precursor for the biosynthesis of ubiquinone (Coenzyme Q10). The pathway involves a series of modifications to the 4-HBA molecule, including prenylation, decarboxylation, hydroxylations, and methylations, carried out by a suite of "Coq" proteins in eukaryotes.[2][3]

Role in Signaling Pathways

Recent research has unveiled the significant role of 4-HBA as a signaling molecule, influencing both microbial communication and eukaryotic cellular processes.

Quorum Sensing in Bacteria

In certain bacteria, such as Shigella sonnei, 4-HBA acts as a quorum-sensing signal. It is synthesized by UbiC and binds to the transcriptional regulator AaeR, modulating the expression of genes involved in virulence, biofilm formation, and extracellular polysaccharide production.[10][14]

Modulation of Eukaryotic Signaling Pathways

4-HBA and its derivatives have been shown to modulate key signaling pathways in eukaryotic cells, including:

-

NF-κB Pathway: 4-HBA can inhibit the activation of NF-κB, a key regulator of inflammation and immune responses.[11][15] This anti-inflammatory effect is attributed to the suppression of IκB phosphorylation and subsequent nuclear translocation of NF-κB.

-

MAPK Pathway: 4-HBA can influence the mitogen-activated protein kinase (MAPK) signaling cascade, including the JNK and p38 pathways, which are involved in cellular stress responses, apoptosis, and inflammation.[16][17]

-

PI3K/Akt Pathway: Some studies suggest that 4-HBA can impact the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[1]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolic processes involving 4-hydroxybenzoic acid.

Table 1: Kinetic Parameters of Key Enzymes in 4-HBA Metabolism

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Chorismate Lyase (UbiC) | Escherichia coli | Chorismate | 29 | 1.7 | [9] |

| Chorismate Lyase (UbiC) | Escherichia coli | Chorismate | 6.1 | - | [4] |

| 4-Hydroxybenzoate 3-Monooxygenase | Pseudomonas fluorescens | 4-Hydroxybenzoate | - | - | [18] |

| 4-Hydroxybenzoate Decarboxylase | Clostridium hydroxybenzoicum | 4-Hydroxybenzoate | 400 | 55 | [19] |

| 4-Hydroxybenzoate Decarboxylase | Enterobacter cloacae | 4-Hydroxybenzoate | 596 | - | [20] |

| Protocatechuate 4,5-Dioxygenase | Pseudarthrobacter phenanthrenivorans | Protocatechuate | 21 | 747 | [9] |

| Gentisate 1,2-Dioxygenase | Pseudarthrobacter phenanthrenivorans | Gentisate | 25.9 | 1200 | [1] |

| Gentisate 1,2-Dioxygenase | Pseudomonas alcaligenes | Gentisate | 92 | - | [15] |

| Gentisate 1,2-Dioxygenase | Pseudomonas putida | Gentisate | 143 | - | [15] |

Table 2: Production of 4-Hydroxybenzoic Acid in Metabolically Engineered Microorganisms

| Microorganism | Engineering Strategy | Substrate | Titer (g/L) | Yield (mol/mol) | Reference(s) |

| Corynebacterium glutamicum | Overexpression of shikimate pathway genes and ubiC | Glucose | 36.6 | 0.41 | [21] |

| Escherichia coli | Overexpression of ubiC and shikimate pathway genes | Glucose | 0.723 | - | [22] |

| Escherichia coli | Whole-cell biotransformation | L-Tyrosine | 17.7 | >0.85 (conversion) | [12] |

Experimental Protocols

Quantification of 4-Hydroxybenzoic Acid in Bacterial Cultures by HPLC

This protocol describes a method for the extraction and quantification of 4-HBA from bacterial culture media.

Materials:

-

Bacterial culture

-

High-performance liquid chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Syringe filters (0.22 µm)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Collect 1 mL of the bacterial culture.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[19]

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile[19]

-

Gradient: A typical gradient could be: 0-5 min, 10% B; 5-15 min, 10-50% B; 15-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B. The gradient should be optimized for the specific column and system.

-

Flow Rate: 1 mL/min[19]

-

Column Temperature: 40 °C[19]

-

Injection Volume: 10 µL

-

Detection: Monitor absorbance at 254 nm.[5]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of 4-HBA.

-

Calculate the concentration of 4-HBA in the samples by comparing their peak areas to the standard curve.

-

Enzyme Assay for Chorismate Lyase (UbiC)

This protocol outlines a spectrophotometric assay to measure the activity of chorismate lyase.

Materials:

-

Purified chorismate lyase enzyme

-

Chorismate solution

-

Potassium phosphate buffer (pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a suitable concentration of chorismate (e.g., 50 µM).

-

Pre-incubate the mixture at the desired temperature (e.g., 37 °C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a small volume of the purified chorismate lyase enzyme to the reaction mixture.

-

Immediately start monitoring the decrease in absorbance at 274 nm, which corresponds to the consumption of chorismate.

-

-

Calculation of Activity:

-

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of chorismate.

-

One unit of enzyme activity is typically defined as the amount of enzyme that converts 1 µmol of chorismate to 4-HBA per minute under the specified conditions.

-

Experimental Workflows

Conclusion

4-Hydroxybenzoic acid stands as a remarkably versatile molecule in the landscape of cellular metabolism. Its central position as a precursor for essential biomolecules, an intermediate in catabolic pathways, and a signaling molecule underscores its significance in maintaining cellular homeostasis and mediating complex biological interactions. The quantitative data, detailed protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research into the intricate roles of 4-HBA and paving the way for novel applications in drug development, biotechnology, and metabolic engineering.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of Protocatechuate 4,5-Dioxygenase from <i>Pseudarthrobacter phenanthrenivorans</i> Sphe3 and In Situ Reaction Monitoring in the NMR Tube - ProQuest [proquest.com]

- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chorismate lyase - Wikipedia [en.wikipedia.org]

- 6. Advances in experimental and computational methodologies for the study of microbial-surface interactions at different omics levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500) [hmdb.ca]

- 8. 4-hydroxybenzoate 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocatechuate 4,5-dioxygenase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enzyme Activity Measurement for 4-Hydroxybenzoate 3-Monooxygenase [creative-enzymes.com]

- 15. Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic studies on the reaction of p-hydroxybenzoate hydroxylase. Agreement of steady state and rapid reaction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Purification and characterization of an oxygen-sensitive reversible 4-hydroxybenzoate decarboxylase from Clostridium hydroxybenzoicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purification, characterization, and gene cloning of 4-hydroxybenzoate decarboxylase of Enterobacter cloacae P240 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of 4-Hydroxybenzoic Acid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzoic acid (4-HBA) is a simple phenolic compound that serves as a vital precursor for a diverse array of specialized metabolites in plants, some of which possess significant pharmacological and industrial value. It is the structural backbone for compounds such as the ubiquinones (Coenzyme Q), essential components of the mitochondrial respiratory chain, and is a precursor to various benzoates, lignins, and other secondary metabolites.[1] Understanding the intricate biosynthetic network that governs the production of 4-HBA is paramount for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in plants and microbial systems. This technical guide provides an in-depth overview of the core biosynthetic pathways, presents key quantitative data, details relevant experimental protocols, and visualizes the metabolic architecture.

Core Biosynthetic Pathways

In plants, 4-HBA is synthesized through multiple routes originating from the primary metabolic shikimate and phenylpropanoid pathways. The contribution of each pathway can vary depending on the plant species, tissue, and developmental stage.[2]

The Phenylpropanoid Pathway: The Major Route

The primary route to 4-HBA in most plants begins with the amino acid L-phenylalanine, a product of the shikimate pathway.[1] This pathway branches into at least two distinct downstream routes to produce 4-HBA.

This pathway involves the shortening of the three-carbon side chain of p-coumaric acid, analogous to fatty acid β-oxidation, occurring within the peroxisomes.[3]

-

Phenylalanine to p-Coumaroyl-CoA: The process starts in the cytoplasm with the general phenylpropanoid pathway.

-

Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to form trans-cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[4][5]

-

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4]

-

-

Peroxisomal β-Oxidation: p-Coumaroyl-CoA is then transported into the peroxisome, where it undergoes a cycle of reactions analogous to fatty acid β-oxidation. While this pathway is established, the specific enzymes catalyzing each step for phenylpropanoid substrates are not all definitively identified and are largely inferred from the known fatty acid β-oxidation machinery.[6][7] The proposed steps are:

-

Hydration: An enoyl-CoA hydratase adds water across the double bond of the propenyl side chain.

-

Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group.

-

Thiolytic Cleavage: A ketoacyl-CoA thiolase cleaves the bond between the α- and β-carbons, releasing acetyl-CoA and forming 4-hydroxybenzoyl-CoA.

-

Thioesterase Activity: A thioesterase then hydrolyzes 4-hydroxybenzoyl-CoA to release free 4-HBA.

-

A more recently discovered, non-β-oxidative route involves the peroxidative cleavage of the flavonoid kaempferol.[1][8] This pathway links flavonoid metabolism directly to the synthesis of 4-HBA.

-

Formation of Kaempferol: This branch also starts with p-coumaroyl-CoA.

-

Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI) cyclizes the chalcone to produce naringenin.[9]

-

Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to create dihydrokaempferol.[10]

-

Flavonol synthase (FLS) introduces a double bond into dihydrokaempferol to yield kaempferol.[11]

-

-

Peroxidative Cleavage: Heme-dependent peroxidases catalyze the cleavage of the B-ring of kaempferol, releasing 4-HBA.[8][12] This reaction is H₂O₂-dependent.

The Shikimate Pathway: A Direct (Primarily Microbial/Engineered) Route

While the shikimate pathway provides the ultimate precursor, erythrose-4-phosphate and phosphoenolpyruvate, for all aromatic compounds in plants, the direct conversion of the pathway's intermediate, chorismate, to 4-HBA is not a native, widespread pathway in plants as it is in many bacteria.[3]

-

Chorismate pyruvate-lyase (CPL) , also known as UbiC in E. coli, catalyzes the elimination of pyruvate from chorismate to directly form 4-HBA.[13]

-

This enzyme is largely absent in plant genomes. However, the introduction of bacterial CPL genes into plants has been a successful metabolic engineering strategy to increase 4-HBA levels.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding pathway flux and for designing effective metabolic engineering strategies.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

| Enzyme | Plant Source / Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL1) | Arabidopsis thaliana | L-Phenylalanine | 64 | - | [14] |

| Phenylalanine Ammonia-Lyase (PAL2) | Arabidopsis thaliana | L-Phenylalanine | 71 | - | [14] |

| Phenylalanine Ammonia-Lyase (PAL4) | Arabidopsis thaliana | L-Phenylalanine | 68 | - | [14] |

| Phenylalanine Ammonia-Lyase | Annona cherimola (fruit) | L-Phenylalanine | 250 & 1600 (biphasic) | - | [15] |

| 4-Coumarate:CoA Ligase (Ma4CL3) | Morus atropurpurea | p-Coumaric acid | 10.49 | 4.4 (nkat mg⁻¹) | [3] |

| Peroxidase (Heme-dependent) | Arabidopsis thaliana (crude extract) | Kaempferol | ~50,000 (apparent) | - | [16] |

| Chorismate Pyruvate-Lyase (UbiC) | Escherichia coli | Chorismate | 29 | 1.7 | [14] |

Note: Kinetic data for plant peroxidases specifically acting on kaempferol and for the enzymes of the p-coumarate β-oxidation pathway are limited.

Table 2: Concentration of 4-Hydroxybenzoic Acid in Plant-Derived Material

| Plant Material | Tissue / Product | Concentration | Method | Reference(s) |

| Commercial Seaweed Biostimulant | Liquid extract | 1748 µg/L | HPLC-ESI-MS/MS | [17] |

| Canola Meal | Seed meal extract (free acid) | Not Detectable | HPLC | [18] |

| Canola Meal | Seed meal extract (from soluble esters) | Not Detectable | HPLC | [18] |

| Canola Meal | Seed meal extract (from glycosides) | Not Detectable | HPLC | [18] |

Note: Data on endogenous levels of free 4-HBA in various plant tissues are sparse and can vary significantly based on species, developmental stage, and environmental conditions.

Key Biosynthetic Genes in Arabidopsis thaliana

Arabidopsis thaliana serves as a model organism for plant genetics and molecular biology. The following table lists key genes involved in the biosynthesis of 4-HBA precursors.

Table 3: Arabidopsis thaliana Genes in 4-HBA Biosynthesis Pathways

| Enzyme | Gene Locus | Gene Name(s) | Pathway |

| Phenylalanine Ammonia-Lyase | AT2G37040 | PAL1 | Phenylpropanoid |

| AT3G53260 | PAL2 | Phenylpropanoid | |

| AT5G04230 | PAL3 | Phenylpropanoid | |

| AT3G10340 | PAL4 | Phenylpropanoid | |

| Cinnamate-4-Hydroxylase | AT2G30490 | C4H / CYP73A5 | Phenylpropanoid |

| 4-Coumarate:CoA Ligase | AT1G51680 | 4CL1 | Phenylpropanoid |

| AT3G21240 | 4CL2 | Phenylpropanoid | |

| AT1G65060 | 4CL3 | Phenylpropanoid | |

| AT3G21230 | 4CL4 | Phenylpropanoid | |

| Chalcone Synthase | AT4G34850 | CHS / TT4 | Flavonoid |

| Chalcone Isomerase | AT3G55120 | CHI / TT5 | Flavonoid |

| AT5G05270 | CHIL | Flavonoid | |

| Flavanone 3-Hydroxylase | AT3G51240 | F3H / TT6 | Flavonoid |

| Flavonol Synthase | AT5G08640 | FLS1 | Flavonoid |

| AT5G63580 | FLS3 | Flavonoid | |

| Peroxidases (Class III) | - | 73-gene family | Kaempferol Cleavage |

Note: The specific peroxidase gene(s) responsible for kaempferol cleavage have not been definitively identified from the large class III peroxidase family in Arabidopsis.[19][20]

Experimental Protocols

Protocol: Extraction and Quantification of 4-HBA by HPLC

This protocol provides a general method for the extraction of phenolic acids, including 4-HBA, from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

a) Extraction of Phenolic Acids: [1][14]

-

Sample Preparation: Freeze ~0.5 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Extraction: Transfer the powder to a centrifuge tube. Add 40 mL of 80% aqueous methanol. To prevent oxidation, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) to a final concentration of 1 g/L.

-

Acid Hydrolysis (for bound forms): Add 10 mL of 6 M HCl to the mixture. This step is to release phenolic acids from their esterified and glycosylated forms. For analysis of only free phenolics, this step can be omitted and replaced with a neutral solvent extraction.

-

Reflux: Tightly cap the tube and reflux the mixture in a water bath at 90°C for 2 hours.

-

Cooling and Filtration: Cool the mixture to room temperature. Filter the extract through Whatman No. 1 filter paper.

-

Final Volume: Bring the final volume of the filtrate to 100 mL with methanol.

-

Sample Filtration: Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter (e.g., nylon or PTFE).

b) HPLC Quantification: [10][18]

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., Spherisorb ODS2, 5 µm, 250 x 4.6 mm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 1% acetic acid (v/v).

-

Solvent B: Acetonitrile.

-

-

Gradient Program (Example):

-

0-10 min: 100% A

-

10-30 min: 90% A / 10% B

-

30-50 min: 80% A / 20% B

-

50-70 min: 70% A / 30% B

-

Adjust gradient as needed to achieve optimal separation.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: Monitor at 254 nm or 280 nm. 4-HBA has a strong absorbance around 254 nm.

-

Quantification: Prepare a standard curve using a certified 4-HBA standard (e.g., from Sigma-Aldrich). Dilute the standard to a range of known concentrations (e.g., 1-100 µg/mL). Inject the standards and samples. Quantify the 4-HBA in the samples by comparing the peak area to the standard curve.

Protocol: Enzyme Assay for Peroxidase-Mediated Kaempferol Cleavage

This assay is adapted from general peroxidase assays and the specific finding that heme-dependent peroxidases cleave kaempferol to 4-HBA.[2][16][21] The product (4-HBA) is quantified by HPLC.

-

Protein Extraction: Homogenize plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA, 1 mM DTT, and 5% (w/v) polyvinylpolypyrrolidone). Centrifuge at ~15,000 x g for 20 min at 4°C. Use the supernatant as the crude enzyme extract. Determine the total protein concentration using a Bradford or BCA assay.

-

Reaction Mixture (1 mL total volume):

-

100 mM Potassium Phosphate Buffer, pH 6.0.

-

100 µM Kaempferol (dissolved in a small volume of DMSO and then diluted).

-

50-200 µL of crude protein extract.

-

Water to bring the volume to just under 1 mL.

-

-

Initiation: Start the reaction by adding Hydrogen Peroxide (H₂O₂) to a final concentration of 1 mM.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 100 µL of 6 M HCl.

-

Extraction of Product: Add 1 mL of ethyl acetate, vortex vigorously, and centrifuge to separate the phases. Transfer the upper ethyl acetate phase containing 4-HBA to a new tube. Repeat the extraction.

-

Analysis: Evaporate the pooled ethyl acetate fractions to dryness under a stream of nitrogen. Re-dissolve the residue in a known volume of the HPLC mobile phase and analyze for 4-HBA content using the HPLC method described above.

-

Controls: Run parallel reactions without H₂O₂ (to measure non-peroxidative background) and without the enzyme extract (to check for non-enzymatic degradation).

Protocol: Gene Expression Analysis by qRT-PCR

This protocol provides a standard workflow for analyzing the expression of 4-HBA biosynthesis-related genes.[5][22][23]

-

RNA Extraction: Extract total RNA from ~100 mg of finely ground plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Include an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

-

RNA Quality Control: Assess RNA integrity and concentration. An A260/A280 ratio of ~2.0 indicates pure RNA. RNA integrity can be checked via agarose gel electrophoresis (sharp 28S and 18S rRNA bands) or using an Agilent Bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.

-

Primer Design: Design gene-specific primers for your target genes (e.g., PAL1, C4H, FLS1) and at least two stable reference genes (e.g., ACTIN2, UBQ10). Primers should amplify a product of 100-200 bp.

-

qPCR Reaction Setup (20 µL reaction):

-

10 µL of 2x SYBR Green Master Mix.

-

1 µL of Forward Primer (10 µM).

-

1 µL of Reverse Primer (10 µM).

-

2 µL of diluted cDNA (e.g., 1:10 dilution of the RT reaction).

-

6 µL of Nuclease-free water.

-

Set up reactions in triplicate for each sample and include no-template controls (NTC).

-

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 5 min.

-

40 Cycles:

-

95°C for 15 sec (Denaturation).

-

60°C for 1 min (Annealing/Extension).

-

-

Melt Curve Analysis: Ramp from 65°C to 95°C to check for primer-dimers and non-specific products.

-

-

Data Analysis: Use the 2^(-ΔΔCt) method for relative quantification.

-

ΔCt: Normalize the Ct value of the gene of interest (GOI) to the geometric mean of the reference genes' Ct values: ΔCt = Ct(GOI) - Ct(Reference).

-

ΔΔCt: Normalize the ΔCt of the treated/test sample to the ΔCt of the control/calibrator sample: ΔΔCt = ΔCt(Test) - ΔCt(Control).

-

Fold Change: Calculate the relative expression as 2^(-ΔΔCt).

-

Visualizations of Pathways and Workflows

Diagram 1: Overview of 4-HBA Biosynthetic Pathways in Plants

References

- 1. FLS1 flavonol synthase 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of a cDNA and a genomic clone encoding cinnamate 4-hydroxylase from arabidopsis and its expression manner in planta [agris.fao.org]

- 5. C4H cinnamate-4-hydroxylase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Interactions among enzymes of the Arabidopsis flavonoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Functional analysis of the Arabidopsis PAL gene family in plant growth, development, and response to environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. Research Portal [rex.libraries.wsu.edu]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. The phenylalanine ammonia-lyase gene family in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. curresweb.com [curresweb.com]

- 18. Characterization of flavonol synthase and leucoanthocyanidin dioxygenase genes in Arabidopsis. Further evidence for differential regulation of "early" and "late" genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The peroxidase gene family in plants: a phylogenetic overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cinnamate-4-hydroxylase expression in Arabidopsis. Regulation in response to development and the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. academic.oup.com [academic.oup.com]

Microbial Metabolism of 4-Hydroxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybenzoic acid (4-HBA) is a phenolic compound of significant interest due to its widespread presence in nature, its role as an intermediate in the microbial degradation of various aromatic compounds, and its applications in the chemical and pharmaceutical industries. Understanding the microbial metabolism of 4-HBA is crucial for harnessing these processes for bioremediation, biocatalysis, and drug development. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of 4-HBA, the key enzymes involved, and the regulatory mechanisms that govern these metabolic routes. Detailed experimental protocols for the study of 4-HBA metabolism are provided, along with a compilation of quantitative data to facilitate comparative analysis.

Aerobic Metabolism of 4-Hydroxybenzoic Acid

Under aerobic conditions, microorganisms employ several strategies to degrade 4-hydroxybenzoic acid. The most prevalent of these is the protocatechuate pathway, which involves the initial hydroxylation of 4-HBA to form protocatechuate (PCA). This is followed by aromatic ring cleavage, which can proceed via two distinct routes: ortho-cleavage and meta-cleavage.

The Protocatechuate Pathway

The initial and rate-limiting step in the aerobic degradation of 4-HBA is its hydroxylation to protocatechuate (3,4-dihydroxybenzoate), a reaction catalyzed by the enzyme 4-hydroxybenzoate 3-monooxygenase , commonly known as PobA.[1][2] This flavoprotein monooxygenase utilizes NADPH and molecular oxygen to introduce a hydroxyl group at the C3 position of the aromatic ring.[3]

Following its formation, protocatechuate is channeled into the β-ketoadipate pathway through ring cleavage catalyzed by dioxygenases.[1]

-

Ortho-cleavage (β-ketoadipate pathway): Protocatechuate 3,4-dioxygenase (PcaG/H) catalyzes the intradiol cleavage of the aromatic ring between the two hydroxyl groups, yielding β-carboxy-cis,cis-muconate.[4] Subsequent enzymatic reactions convert this intermediate into β-ketoadipate, which is then transformed into succinyl-CoA and acetyl-CoA, intermediates of the central metabolism.[1]

-

Meta-cleavage: Protocatechuate 4,5-dioxygenase (PcaA/B) catalyzes the extradiol cleavage of the aromatic ring adjacent to one of the hydroxyl groups, forming 4-carboxy-2-hydroxymuconate-6-semialdehyde.[5][6] This intermediate is further metabolized to pyruvate and other central metabolic intermediates.

The choice between the ortho- and meta-cleavage pathways is dependent on the microbial species and the specific regulatory circuits involved.

Other Aerobic Pathways

While the protocatechuate pathway is the most common, alternative aerobic degradation routes for 4-HBA have been identified in certain microorganisms:

-

The Gentisate Pathway: Some bacteria and archaea metabolize 4-HBA via gentisate (2,5-dihydroxybenzoate). This pathway involves a hydroxylation-induced intramolecular migration of the carboxyl group (NIH shift).

-

Decarboxylation to Phenol: Certain strains can decarboxylate 4-HBA to phenol, which is then hydroxylated to catechol, a substrate for ring cleavage dioxygenases.

Anaerobic Metabolism of 4-Hydroxybenzoic Acid

In the absence of oxygen, a distinct set of biochemical reactions is employed by facultative and obligate anaerobic microorganisms to degrade 4-HBA. The central strategy involves the activation of the aromatic ring followed by reductive dehydroxylation.

The Benzoyl-CoA Pathway

The primary anaerobic route for 4-HBA degradation funnels into the benzoyl-CoA pathway. This process is initiated by the activation of 4-HBA to its coenzyme A thioester, 4-hydroxybenzoyl-CoA. This reaction is catalyzed by 4-hydroxybenzoate-CoA ligase in an ATP-dependent manner.[7][8]

The key step in this pathway is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, which is catalyzed by the enzyme 4-hydroxybenzoyl-CoA reductase .[1][9] This enzyme is a member of the xanthine oxidase family of molybdenum-containing enzymes.[9]

Benzoyl-CoA is a central intermediate in the anaerobic metabolism of many aromatic compounds. It is further metabolized through a series of reduction and ring-opening reactions, ultimately leading to the formation of acetyl-CoA, which can enter the TCA cycle.

Regulation of 4-Hydroxybenzoic Acid Metabolism

The microbial degradation of 4-HBA is a tightly regulated process, ensuring that the catabolic enzymes are synthesized only when the substrate is available.

Aerobic Regulation: The PobR Transcriptional Activator

In many bacteria, the expression of the pobA gene, encoding 4-hydroxybenzoate 3-monooxygenase, is controlled by the transcriptional activator PobR .[10][11][12] PobR belongs to the LysR family of transcriptional regulators.[10] The pobR gene is typically located divergently from the pobA gene.[11][12]

In the absence of 4-HBA, PobR binds to an operator region in the pobA-pobR intergenic space, repressing its own transcription and preventing the transcription of pobA.[10][12] When 4-HBA is present, it acts as an inducer, binding to PobR and causing a conformational change. This altered PobR-inducer complex then activates the transcription of the pobA gene, leading to the synthesis of 4-hydroxybenzoate 3-monooxygenase.[10][12] In some bacteria, such as Streptomyces coelicolor, PobR acts as a negative regulator, where the binding of 4-HBA causes PobR to dissociate from the DNA, thus allowing transcription of pobA.[13][14]

References

- 1. 4-hydroxybenzoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Protocatechuate 3,4-dioxygenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocatechuate 4,5-dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Enzymes of anaerobic metabolism of phenolic compounds. 4-Hydroxybenzoate-CoA ligase from a denitrifying Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-hydroxybenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 9. Redox centers of 4-hydroxybenzoyl-CoA reductase, a member of the xanthine oxidase family of molybdenum-containing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of p-hydroxybenzoate hydroxylase synthesis by PobR bound to an operator in Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the transcriptional activator pobR and characterization of its role in the expression of pobA, the structural gene for p-hydroxybenzoate hydroxylase in Acinetobacter calcoaceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of p-hydroxybenzoate hydroxylase synthesis by PobR bound to an operator in Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A peculiar IclR family transcription factor regulates para-hydroxybenzoate catabolism in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy(carboxy-13C)benzoic Acid for Researchers and Drug Development Professionals

Introduction

4-Hydroxy(carboxy-13C)benzoic acid is a stable, isotopically labeled form of 4-hydroxybenzoic acid (PHBA), a phenolic compound of significant interest in various scientific disciplines. The incorporation of a carbon-13 (¹³C) isotope at the carboxyl position provides a powerful tool for researchers in drug development, metabolic engineering, and environmental science. This guide offers a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and pathway analysis.

Chemical and Physical Properties

4-Hydroxy(carboxy-¹³C)benzoic acid is primarily used as an internal standard in quantitative analysis and as a tracer in metabolic studies. Its physical and chemical properties are essentially identical to its unlabeled counterpart.

| Property | Value | Reference |

| CAS Number (labeled) | 146672-02-8 | [1] |

| CAS Number (unlabeled) | 99-96-7 | [1] |

| Molecular Formula | HOC₆H₄¹³COOH | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 213-217 °C | [2] |

| Water Solubility | 5 g/L (at 20 °C) | [2] |

| Solubility in other solvents | Soluble in alcohol, ether, and acetone. Slightly soluble in chloroform. | [3] |

| pKa | 4.48 (at 19 °C) | [2] |

Synthesis of 4-Hydroxy(carboxy-13C)benzoic Acid

A common synthetic route for 4-hydroxy(carboxy-¹³C)benzoic acid involves a multi-step process starting from a commercially available ¹³C-labeled precursor.

Experimental Protocol: Synthesis of 4-Hydroxy(carboxy-13C)benzoic Acid

This protocol is a generalized representation of a synthetic route and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

-

¹³C-labeled precursor (e.g., Ba¹³CO₃ or ¹³CO₂)

-

Potassium phenoxide

-

Hydrochloric acid

-

Organic solvents (e.g., toluene, ethanol)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, etc.)

-

Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

-

Carbonation Reaction (Kolbe-Schmitt Reaction):

-

In a high-pressure reactor, potassium phenoxide is heated under a ¹³CO₂ atmosphere.

-

The reaction is typically carried out at elevated temperatures (e.g., 150-200 °C) and pressures.

-

The ¹³CO₂ reacts with the potassium phenoxide to form a potassium salt of 4-hydroxy(carboxy-¹³C)benzoic acid.

-

-

Acidification:

-

The reaction mixture is cooled and then carefully acidified with hydrochloric acid.

-

This step protonates the carboxylate group, leading to the precipitation of 4-hydroxy(carboxy-¹³C)benzoic acid.

-

-

Purification:

-

The crude product is collected by filtration and washed with cold water to remove inorganic salts.

-

Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

-

-

Characterization:

-

The identity and purity of the synthesized 4-hydroxy(carboxy-¹³C)benzoic acid are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C NMR spectrum will show a characteristic signal for the labeled carboxyl carbon.

-

Applications in Research and Drug Development

The primary utility of 4-hydroxy(carboxy-¹³C)benzoic acid lies in its application as a tracer and an internal standard in various analytical and metabolic studies.

Metabolic Flux Analysis

¹³C-based metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell.[4][5] 4-Hydroxy(carboxy-¹³C)benzoic acid can be used as a tracer to investigate pathways involving this molecule.

Experimental Workflow: Metabolic Flux Analysis

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in complex matrices. 4-Hydroxy(carboxy-¹³C)benzoic acid serves as an ideal internal standard for the quantification of unlabeled 4-hydroxybenzoic acid.[6]

Experimental Protocol: Quantification by LC-MS/MS

Materials:

-

4-Hydroxy(carboxy-¹³C)benzoic acid (internal standard)

-

Sample containing unlabeled 4-hydroxybenzoic acid

-

LC-MS/MS system

-

Solvents for mobile phase (e.g., acetonitrile, water with formic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

-

Sample Preparation:

-

A known amount of 4-hydroxy(carboxy-¹³C)benzoic acid is spiked into the sample.

-

The sample is then subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into the LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable column (e.g., C18).

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the labeled and unlabeled forms of 4-hydroxybenzoic acid.

-

-

Quantification:

-

The concentration of unlabeled 4-hydroxybenzoic acid in the original sample is calculated based on the ratio of the peak areas of the analyte and the internal standard, and the known concentration of the added internal standard.

-

Signaling and Metabolic Pathways

4-Hydroxybenzoic acid is involved in several key biological pathways. The use of its ¹³C-labeled form can help elucidate the dynamics of these pathways.

Bacterial Signaling Pathway in Shigella sonnei

In the bacterium Shigella sonnei, 4-hydroxybenzoic acid acts as a signaling molecule that regulates virulence and biofilm formation.[7][8]

Caption: 4-HBA signaling pathway in Shigella sonnei.

Coenzyme Q Biosynthesis

4-Hydroxybenzoic acid is a crucial precursor for the biosynthesis of Coenzyme Q (ubiquinone), an essential component of the electron transport chain.[9][10][11]

Caption: Coenzyme Q biosynthesis pathway.

Microbial Degradation

Microorganisms have evolved diverse pathways to degrade 4-hydroxybenzoic acid, which is important for environmental bioremediation. Common degradation routes proceed via protocatechuate or gentisate.

References

- 1. 4-Hydroxybenzoic acid (¹³Câ, 97-99%)- Cambridge Isotope Laboratories, CLM-273-0.5 [isotope.com]

- 2. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 3. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Navigating the Stability of ¹³C-Labeled Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of ¹³C-labeled carboxylic acids, critical reagents in metabolic research, drug discovery, and clinical diagnostics. Ensuring the chemical and isotopic integrity of these compounds is paramount for obtaining accurate and reproducible experimental results. This document details best practices for storage, handling, and stability assessment, supported by experimental methodologies and data interpretation.

Core Principles of Stability for ¹³C-Labeled Carboxylic Acids

Stable isotope-labeled (SIL) compounds, including ¹³C-labeled carboxylic acids, are non-radioactive molecules where one or more ¹²C atoms are replaced with the ¹³C isotope. Unlike their radiolabeled counterparts, their stability is not governed by radioactive decay but by their inherent chemical properties and susceptibility to environmental factors. The primary concerns for the stability of these compounds are chemical degradation and isotopic exchange.

Chemical Degradation: This involves the breakdown of the carboxylic acid molecule into impurities. The rate of degradation is influenced by several factors:

-

Temperature: Higher temperatures accelerate the rate of chemical reactions, leading to faster degradation.

-

pH: The stability of carboxylic acids can be pH-dependent. Extremes in pH can catalyze hydrolysis or other degradation reactions.

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

-

Oxygen: Oxidative degradation can occur, especially for unsaturated carboxylic acids.

Isotopic Exchange: This refers to the potential for the ¹³C label to be lost or exchanged. For ¹³C-labeled carboxylic acids, the carbon-carbon and carbon-hydrogen bonds are generally stable, and the risk of isotopic exchange under typical storage conditions is low.

Recommended Storage and Handling

Proper storage is crucial for maintaining the integrity of ¹³C-labeled carboxylic acids. The optimal conditions depend on the specific compound and its physical state (solid or in solution).

Solid Form:

-

Temperature: Long-term storage at -20°C or below is recommended for most solid ¹³C-labeled carboxylic acids. Some manufacturers suggest that powders can be stable for up to 3 years at -20°C[1].

-

Light: Protect from light by storing in amber vials or in the dark.

-

Moisture: Store in a desiccator or a dry, inert atmosphere to prevent hydrolysis, especially for hygroscopic compounds.

In Solution:

-

Temperature: Frozen storage (-20°C or -80°C) is recommended for solutions. MedChemExpress suggests that solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month[2][3].

-

Solvent: The choice of solvent is critical. Aprotic solvents are generally preferred to minimize the risk of reactions. If aqueous solutions are necessary, they should be buffered to a pH where the compound is most stable and stored frozen.

-

Degassing: For unsaturated carboxylic acids prone to oxidation, degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Quantitative Stability Data

Obtaining specific, publicly available quantitative stability data for a wide range of ¹³C-labeled carboxylic acids is challenging. Stability is often compound-specific and dependent on the formulation and storage conditions. The following table provides an illustrative example of the type of data that should be generated during a stability study. The values presented are hypothetical and intended to guide researchers in their own stability assessments.

| Compound | Condition | Time Point | Purity (%) | Isotopic Enrichment (%) | Degradation Products (%) |

| ¹³C-Palmitic Acid | Solid, -20°C, Dark | 0 | >99 | >99 | <0.1 |

| 12 months | >99 | >99 | <0.1 | ||

| 24 months | 98.5 | >99 | 1.5 | ||

| Solution in DMSO, -20°C | 0 | >99 | >99 | <0.1 | |

| 3 months | 98.0 | >99 | 2.0 | ||

| 6 months | 96.5 | >99 | 3.5 | ||

| ¹³C-Oleic Acid | Solution in Ethanol, 4°C, Dark | 0 | >99 | >99 | <0.1 |

| 1 month | 97.0 | >99 | 3.0 (oxidation products) | ||

| 3 months | 92.5 | >99 | 7.5 (oxidation products) |

Experimental Protocols for Stability Assessment

A comprehensive stability study for a ¹³C-labeled carboxylic acid should involve both long-term and accelerated testing to determine the shelf-life and identify potential degradation pathways.

Long-Term Stability Testing

Objective: To evaluate the stability of the ¹³C-labeled carboxylic acid under recommended storage conditions over its intended shelf-life.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the ¹³C-labeled carboxylic acid in the desired form (solid or solution) and container closure system.

-

Storage: Store the samples under the recommended conditions (e.g., -20°C, protected from light).

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, assess the purity, isotopic enrichment, and formation of degradation products using a validated stability-indicating analytical method, such as HPLC-MS.

Accelerated Stability Testing

Objective: To predict the long-term stability by subjecting the ¹³C-labeled carboxylic acid to stress conditions.

Methodology:

-

Stress Conditions: Expose the samples to elevated temperature (e.g., 40°C, 60°C), humidity (e.g., 75% RH), and light (in accordance with ICH Q1B guidelines for photostability testing)[1][2][4][5].

-

Time Points: Analyze the samples at shorter, more frequent intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Use the same analytical methods as in the long-term study to monitor for changes. The data can be used to model degradation kinetics.

Stability-Indicating HPLC-MS Method

Objective: To develop and validate a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method capable of separating the intact ¹³C-labeled carboxylic acid from its potential degradation products.

Instrumentation:

-

HPLC system with a UV or charged aerosol detector.

-

Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example for Long-Chain Fatty Acids):

-

Column: C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the parent ion of the ¹³C-labeled carboxylic acid and its expected degradation products.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a ¹³C-labeled carboxylic acid.

Metabolic Pathway of ¹³C-Labeled Fatty Acids

¹³C-labeled fatty acids are invaluable tracers for studying cellular metabolism. Once taken up by cells, they enter various metabolic pathways, primarily β-oxidation and incorporation into complex lipids. The diagram below illustrates the general fate of a ¹³C-labeled long-chain fatty acid.

Conclusion

The stability of ¹³C-labeled carboxylic acids is a critical factor for the reliability of research in which they are employed. While these compounds are generally stable when stored correctly, a thorough understanding and assessment of their stability under specific experimental conditions are essential. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and drug development professionals to ensure the integrity of their ¹³C-labeled carboxylic acids, thereby enhancing the quality and reproducibility of their scientific findings.

References

- 1. database.ich.org [database.ich.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

Methodological & Application

Synthesis of 4-Hydroxy(carboxy-13C)benzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 4-Hydroxy(carboxy-13C)benzoic acid, a valuable isotopically labeled compound for use in metabolic research, drug metabolism studies, and as an internal standard in analytical applications. The synthesis follows a four-step route starting from commercially available sodium [2-13C]acetate.

I. Overview of the Synthetic Pathway

The synthesis of 4-Hydroxy(carboxy-13C)benzoic acid is achieved through a four-step process with an overall yield of approximately 55-65%.[1] The key steps include the formation of an ethyl ester, followed by the generation of a malonic ester, a base-catalyzed condensation to form the aromatic ring, and finally, hydrolysis to yield the desired product.

Caption: Synthetic workflow for 4-Hydroxy(carboxy-13C)benzoic acid.

II. Experimental Protocols

Step 1: Synthesis of Ethyl [2-13C]acetate

This step involves the esterification of sodium [2-13C]acetate.

Materials:

-

Sodium [2-13C]acetate

-

Ethyl iodide

-

Dimethylformamide (DMF)

Protocol:

-

In a round-bottom flask, dissolve sodium [2-13C]acetate in anhydrous DMF.

-

Add ethyl iodide to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl [2-13C]acetate.

Step 2: Synthesis of Diethyl [2-13C]malonate

This procedure outlines the conversion of ethyl [2-13C]acetate to diethyl [2-13C]malonate.

Materials:

-

Ethyl [2-13C]acetate

-

Diethyl carbonate

-

Sodium ethoxide

-

Ethanol

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl carbonate to the sodium ethoxide solution.

-

Slowly add ethyl [2-13C]acetate to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Cool the mixture to room temperature and neutralize with a suitable acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by distillation to yield diethyl [2-13C]malonate.

Step 3: Synthesis of Ethyl 4-hydroxy[1-13C]benzoate

This key step forms the aromatic ring through a base-catalyzed condensation reaction.

Materials:

-

Diethyl [2-13C]malonate

-

4H-Pyran-4-one

-

Sodium ethoxide

-

Ethanol

Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere.

-

Add diethyl [2-13C]malonate to the solution.

-

Add a solution of 4H-pyran-4-one in ethanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours.

-

Neutralize the reaction mixture with a suitable acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 4-hydroxy[1-13C]benzoate.

Step 4: Synthesis of 4-Hydroxy(carboxy-13C)benzoic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 4-hydroxy[1-13C]benzoate

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

Protocol:

-

Dissolve ethyl 4-hydroxy[1-13C]benzoate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-Hydroxy(carboxy-13C)benzoic acid.

III. Data Presentation

Table 1: Summary of Reaction Yields

| Step | Product Name | Starting Material | Typical Yield (%) |

| 1 | Ethyl [2-13C]acetate | Sodium [2-13C]acetate | >90 |

| 2 | Diethyl [2-13C]malonate | Ethyl [2-13C]acetate | 70-80 |

| 3 | Ethyl 4-hydroxy[1-13C]benzoate | Diethyl [2-13C]malonate | 60-70 |

| 4 | 4-Hydroxy(carboxy-13C)benzoic acid | Ethyl 4-hydroxy[1-13C]benzoate | >95 |

| Overall Yield | 55-65 |

Table 2: Characterization Data for 4-Hydroxy(carboxy-13C)benzoic acid

| Analysis Method | Expected Result |

| Appearance | White to off-white solid |

| Molecular Weight | 139.11 g/mol |

| 1H NMR | Spectra should be consistent with the structure of 4-hydroxybenzoic acid. |

| 13C NMR | The carboxyl carbon (¹³C) signal is expected to be significantly enhanced and will appear as a singlet in the range of 167-173 ppm. Other carbon signals will be at natural abundance.[1][2][3] |

| Mass Spectrometry (EI) | Molecular ion (M+) peak at m/z 139. A prominent fragment ion peak at m/z 93 is expected, corresponding to the loss of ¹³CO₂.[4] |

IV. Logical Relationships and Workflow

The following diagram illustrates the logical progression of the synthesis and the relationship between the different stages.

Caption: Logical workflow of the synthesis and purification process.

References

Application Notes and Protocols for 4-Hydroxy(carboxy-13C)benzoic Acid NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Hydroxy(carboxy-13C)benzoic acid. This isotopically labeled compound is a valuable tool in metabolic research, particularly for tracing the biosynthesis of ubiquinone (Coenzyme Q). The following sections detail the NMR characteristics, experimental protocols, and a key application of this compound.

Introduction to 4-Hydroxy(carboxy-13C)benzoic Acid in NMR Studies

4-Hydroxybenzoic acid is a key intermediate in the biosynthesis of ubiquinone, a vital component of the electron transport chain.[1][2] Isotopic labeling of the carboxyl carbon with 13C allows for the sensitive and unambiguous tracking of this molecule through metabolic pathways using 13C NMR spectroscopy. The introduction of the 13C-label at the carboxyl position provides a distinct signal that can be easily monitored to elucidate reaction mechanisms, measure metabolic flux, and identify downstream metabolites. The primary application of 4-Hydroxy(carboxy-13C)benzoic acid is as a tracer in studies of the shikimate and ubiquinone biosynthesis pathways.[3]

Quantitative NMR Data

The following tables summarize the expected 1H and 13C NMR chemical shifts for 4-Hydroxybenzoic acid. The 13C enrichment at the carboxyl position in 4-Hydroxy(carboxy-13C)benzoic acid will result in a strong singlet at the characteristic chemical shift for a carboxylic acid carbon, making it readily distinguishable and quantifiable.

Table 1: 1H NMR Chemical Shifts (δ) for 4-Hydroxybenzoic Acid

| Protons | Chemical Shift (ppm) in DMSO-d6 | Multiplicity |

| H2, H6 | 7.73 | Doublet |

| H3, H5 | 6.82 | Doublet |

| -OH | ~10.2 (broad) | Singlet |

| -COOH | ~12.4 (broad) | Singlet |

Note: The chemical shifts of the hydroxyl and carboxyl protons are concentration and temperature-dependent and may exchange with deuterium in deuterated solvents like D2O.[4][5]

Table 2: 13C NMR Chemical Shifts (δ) for 4-Hydroxybenzoic Acid and its 13C-labeled analogue

| Carbon | Unlabeled 4-Hydroxybenzoic Acid in DMSO-d6 (ppm) | 4-Hydroxy(carboxy-13C)benzoic Acid in DMSO-d6 (ppm) |

| C1 (-¹³COOH) | 167.5 | ~167.5 (Enhanced Singlet) |

| C2, C6 | 131.6 | 131.6 |

| C3, C5 | 115.2 | 115.2 |

| C4 | 161.4 | 161.4 |

| C1 (ipso) | 121.7 | 121.7 |

The 13C-labeling of the carboxyl carbon does not significantly alter the chemical shifts of the other carbon atoms in the molecule. The primary difference will be the significant enhancement of the signal intensity for the C1 carbon and the absence of carbon-carbon coupling to this position in a proton-decoupled spectrum.

Experimental Protocols

This section provides a detailed methodology for the preparation and NMR analysis of 4-Hydroxy(carboxy-13C)benzoic acid.

Protocol 1: Sample Preparation for NMR Spectroscopy

-